2-(2,3-dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
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Overview
Description
2-(2,3-Dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a complex organic compound with a unique structure that combines elements of isothiazole and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the isothiazole ring. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Isothiazole Ring: This step often involves the cyclization of a suitable precursor, such as a thioamide, with a halogenated compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the isothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly due to its unique structural features that could interact with biological targets.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into binding mechanisms and activity.
Mechanism of Action
The mechanism by which 2-(2,3-dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The isothiazole and quinoline moieties can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Shares the quinoline core but lacks the isothiazole ring.
4,5-Dihydroisothiazole Derivatives: Similar in having the isothiazole ring but differ in the quinoline structure.
Thioquinoline Compounds: Contain both quinoline and sulfur elements but differ in the specific arrangement and additional substituents.
Uniqueness
2-(2,3-Dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is unique due to its combination of the isothiazole and quinoline rings, along with specific methyl substitutions. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C21H22N2S2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)-4,4,6-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C21H22N2S2/c1-12-8-7-11-16(14(12)3)23-20(24)17-15-10-6-9-13(2)18(15)22-21(4,5)19(17)25-23/h6-11,22H,1-5H3 |
InChI Key |
NTOUHNNFAWFGSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=S)C3=C(S2)C(NC4=C(C=CC=C34)C)(C)C)C |
Origin of Product |
United States |
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